molecular formula C12H12N2O2 B1261321 Caerulomycin F

Caerulomycin F

Cat. No.: B1261321
M. Wt: 216.24 g/mol
InChI Key: PELLYAWYWQZSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Caerulomycin F within the Bipyridine Alkaloid Family

Caerulomycin F belongs to the caerulomycin group, a family of alkaloids characterized by a 2,2'-bipyridine (B1663995) core structure. researchgate.netresearchgate.net This structural motif, consisting of two covalently linked pyridine (B92270) rings, is a key feature that defines this class of natural products. researchgate.net The parent compound of this family, Caerulomycin A, was first isolated in 1959 from Streptomyces caeruleus. researchgate.netresearchgate.netmdpi.com

Caerulomycin F is a more recently discovered member of this family. It was identified as one of five new bipyridine alkaloids (Caerulomycins F-J) isolated from the marine actinomycete Actinoalloteichus cyanogriseus (strain WH1-2216-6). scielo.brrsc.org This strain was cultured from marine sediments collected from the seashore in Weihai, China. rsc.org The discovery of Caerulomycin F and its co-isolates from a marine-derived microorganism highlights the importance of exploring unique ecological niches for novel secondary metabolites. scielo.brscirp.org Another reported source of Caerulomycin F is a Saccharothrix species isolated from Saharan soil, indicating its presence in diverse microbial habitats. researchgate.net

Table 1: Profile of Caerulomycin F

AttributeDetailsReference
Chemical FamilyBipyridine Alkaloid scielo.brrsc.org
Core Structure2,2'-Bipyridine researchgate.netresearchgate.net
Primary Natural SourceActinoalloteichus cyanogriseus WH1-2216-6 researchgate.netrsc.org
Source HabitatMarine Sediment scielo.brrsc.org
Key Biological ActivityCytotoxicity (Antineoplastic) scielo.brrsc.orgnih.gov

Significance of Caerulomycin F in Drug Discovery Research

The significance of Caerulomycin F in drug discovery is primarily linked to its demonstrated cytotoxic properties. nih.gov Molecules containing the bipyridine scaffold are versatile compounds in drug discovery due to their wide range of potent biological activities, including antimicrobial, immunomodulatory, and antitumor effects. researchgate.netresearchgate.net

Research has shown that Caerulomycin F exhibits inhibitory activity against a panel of human cancer cell lines. rsc.org Specifically, it has demonstrated cytotoxicity against HL-60 (human promyelocytic leukemia), K562 (leukemia), KB (human epidermoid carcinoma of the oral cavity), and A549 (lung cancer) cell lines. scielo.brrsc.orgscielo.br The half-maximal inhibitory concentration (IC₅₀) values for Caerulomycin F and its closely related analogues against these cell lines were reported to be in the range of 0.26 to 15.7 μM. researchgate.netrsc.org This level of potency underscores its potential as a lead compound for the development of new antineoplastic agents. The broader caerulomycin family is known for a variety of bioactivities, including immunosuppressive and antifungal properties, which further enhances the value of this structural class in pharmaceutical research. scirp.orgplos.orggoogle.com

Table 2: Reported Cytotoxic Activity of the Caerulomycin F Group

Cell LineCancer TypeReported IC₅₀ Range (µM)Reference
HL-60Promyelocytic Leukemia0.26 - 15.7 researchgate.netrsc.org
K562Myelogenous Leukemia0.26 - 15.7 researchgate.netrsc.org
KBEpidermoid Carcinoma0.26 - 15.7 researchgate.netrsc.org
A549Lung Carcinoma0.26 - 15.7 researchgate.netrsc.org

Evolution of Research Perspectives on Caerulomycin F

The research trajectory of the caerulomycin family, including Caerulomycin F, reflects the broader evolution of natural product discovery. The initial discovery of Caerulomycin A in 1959 was a result of traditional screening of terrestrial actinomycetes. researchgate.netmdpi.com For decades, research focused on the few known members of the family.

The isolation of Caerulomycin F in the 21st century marks a shift towards exploring untapped and extreme environments, such as marine sediments, for novel bioactive compounds. rsc.orgscirp.org This has expanded the known chemical diversity of the caerulomycin family significantly. Modern research has also moved beyond simple isolation and characterization. Current perspectives are heavily influenced by advancements in molecular biology and biotechnology. Scientists have identified the biosynthetic gene clusters responsible for producing these compounds, which involve a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. scirp.orgnih.govbiorxiv.org This understanding allows for the use of genetic modification systems and bioinformatics-guided genome mining to discover new caerulomycin-type natural products and to engineer the biosynthesis of novel analogues. researchgate.netmdpi.com The continued interest in the total synthesis of various caerulomycins further demonstrates their importance as target molecules for chemical and pharmaceutical research. researchgate.netacs.org

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methanol

InChI

InChI=1S/C12H12N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-7,15H,8H2,1H3

InChI Key

PELLYAWYWQZSJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)CO

Origin of Product

United States

Ecological and Biotechnological Contexts of Caerulomycin F Production

Microbial Producers of Caerulomycin F

The production of Caerulomycin F and its analogs is predominantly associated with a specific group of bacteria known as actinomycetes. These microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with diverse chemical structures and biological functions.

Isolation and Characterization of Producer Strains

The discovery of Caerulomycin F and related compounds is a direct result of extensive screening programs targeting unique microbial habitats. Both marine and terrestrial environments have proven to be fertile grounds for the isolation of actinomycetes capable of producing these bipyridine alkaloids.

Marine ecosystems, with their unique environmental conditions, harbor a vast diversity of actinobacteria. scirp.orgscielo.br These marine-derived actinomycetes are a significant source of novel secondary metabolites. scirp.orgscielo.br Notably, the marine actinomycete Actinoalloteichus cyanogriseus WH1-2216-6, isolated from marine sediments, has been identified as a producer of Caerulomycin F, along with other new bipyridine alkaloids named Caerulomycins G-K. scielo.bracs.org This strain was collected from the seashore in Weihai, China. scielo.br Another marine invertebrate-associated actinomycete, identified as Actinoalloteichus sp., has also been reported to produce Caerulomycin A, a related compound. scirp.orgresearchgate.net The unique metabolic pathways developed by marine actinobacteria to adapt to conditions of high salinity, pressure, and low temperature are thought to contribute to their capacity to produce novel compounds. scirp.orgscielo.br

While marine environments are a rich source, terrestrial actinobacteria also contribute to the chemical diversity of Caerulomycin analogs. For instance, Saccharothrix xinjiangensis, isolated from the Taklamakan desert, has been reported to produce Caerulomycin A and F. frontiersin.org Another notable terrestrial producer is Streptomyces caeruleus, from which the first Caerulomycin, Caerulomycin A, was isolated. researchgate.netmdpi.com Furthermore, a novel species, Actinoalloteichus spitiensis, discovered during a screening of microorganisms from various niches in India, was also found to produce Caerulomycin A. plos.org

Marine Actinomycetes as Sources of Caerulomycin F

Phylogenetic Analysis of Caerulomycin F-Producing Organisms

Phylogenetic analysis, primarily based on 16S rRNA gene sequencing, is a crucial tool for identifying and classifying Caerulomycin-producing strains. This molecular technique has been instrumental in establishing the relationship between different producer organisms. For example, the 16S rRNA gene sequence analysis of a marine invertebrate-associated strain, PM0525875, showed a close match to Actinoalloteichus cyanogriseus. scirp.orgresearchgate.netscirp.org Similarly, phylogenetic analysis of the strain AHMU CJ021, which also produces Caerulomycin A, confirmed its identity as Actinoalloteichus sp. nih.govresearchgate.net The construction of phylogenetic trees using software like MEGA based on 16S rRNA gene sequences helps to place these producer strains within the broader context of actinobacterial evolution. scirp.orgscirp.orgnih.govresearchgate.net

Cultivation and Fermentation Strategies for Caerulomycin F Biosynthesis

The production of Caerulomycin F and its analogs in commercially viable quantities relies on the development of effective cultivation and fermentation strategies. This involves optimizing various physical and chemical parameters to maximize the yield of the desired compound.

Significant efforts have been dedicated to optimizing the fermentation conditions for Caerulomycin production. This typically involves a multi-faceted approach, including medium composition, temperature, pH, and aeration. For the production of Caerulomycin H by a mutant strain of A. cyanogriseus WH1-2216-6, an optimal solid medium consisting of corn pellets and a liquid medium for actinomycetes resulted in a five-fold increase in yield, reaching 272 mg/L. sioc-journal.cn In another study focusing on Caerulomycin A production by A. cyanogriseus WH1-2216-6, the highest yield of 610.5 mg/L was achieved by optimizing factors such as medium components (soluble starch, glycerol (B35011), peptone), salinity, pH, and agitation speed. researchgate.net Furthermore, the use of response surface methodology (RSM), a statistical technique, has been effectively employed to optimize fermentation medium components and conditions for enhanced metabolite production by Streptomyces species and other actinomycetes. nih.govplos.orgnih.gov For instance, a combinatorial genome mining and medium optimization strategy for Actinoalloteichus sp. AHMU CJ021 led to a significant increase in Caerulomycin A production, reaching 618.61 ± 16.29 mg/L. nih.govnih.gov

StrainCompoundEnvironmentKey Optimization StrategiesOptimized Yield
Actinoalloteichus cyanogriseus WH1-2216-6 (mutant)Caerulomycin HMarine SedimentSolid medium with corn pellets and liquid medium 5#272 mg/L sioc-journal.cn
Actinoalloteichus cyanogriseus WH1-2216-6Caerulomycin AMarine SedimentOptimized medium (soluble starch, glycerol, peptone), salinity, pH, agitation610.5 mg/L researchgate.net
Actinoalloteichus sp. AHMU CJ021Caerulomycin ASeashoreRibosome engineering, UV mutagenesis, cofactor engineering, and response surface methodology for medium optimization618.61 ± 16.29 mg/L nih.govnih.gov
Activation of Silent Biosynthetic Gene Clusters for Caerulomycin F

The production of specialized metabolites by microorganisms, such as actinomycetes, is governed by biosynthetic gene clusters (BGCs). However, a significant portion of these BGCs remain unexpressed, or "silent," under standard laboratory cultivation conditions. nih.govfrontiersin.org Activating these silent or cryptic BGCs represents a key strategy in modern drug discovery to unlock novel bioactive compounds. nih.govmdpi.com Various techniques have been developed to awaken these dormant pathways, including the manipulation of regulatory genes, ribosome engineering, co-cultivation with other microorganisms, and the heterologous expression of entire BGCs in a more amenable host organism. frontiersin.orgmdpi.com

The biosynthetic gene cluster responsible for the production of the caerulomycin family of compounds has been identified in marine-derived actinomycetes, such as Actinoalloteichus cyanogriseus. scirp.org This BGC primarily directs the synthesis of Caerulomycin A, a well-studied immunosuppressive agent. nih.govscirp.org However, genomic and molecular biology studies have revealed that targeted manipulation of this cluster can alter its metabolic output, leading to the production of other, less abundant analogues, including Caerulomycin F.

A pivotal example of activating Caerulomycin F production comes from the functional analysis of the crmK gene, located adjacent to the main caerulomycin BGC. nih.govrsc.org The CrmK enzyme is a flavoenzyme, specifically an alcohol oxidase, that was initially considered non-essential for the biosynthesis of the primary product, Caerulomycin A. nih.govrsc.org

Research involving the targeted deletion of the crmK gene provided direct evidence of its role in modulating the pathway's output. In a genetically engineered strain where the crmK gene was knocked out (ΔcrmK mutant), a significant shift in the profile of secondary metabolites was observed. While the production of Caerulomycin A decreased to approximately 52% compared to the wild-type strain, the mutant strain began to accumulate two other compounds: Caerulomycin F and Caerulomycin P. nih.govrsc.org

Further biochemical investigation revealed the precise function of the CrmK enzyme. It acts as a "salvage" or "recycling" enzyme within the caerulomycin pathway. nih.gov Specifically, it catalyzes the conversion of an alcohol shunt product, Caerulomycin P, back into the main biosynthetic route leading to Caerulomycin A. By removing the CrmK enzyme, this recycling pathway is blocked. Consequently, the shunt product Caerulomycin P and its related derivative, Caerulomycin F, accumulate, effectively "activating" their production. nih.gov This work demonstrates that the targeted inactivation of a single gene within a biosynthetic pathway is a powerful strategy to induce the production of otherwise cryptic or minor secondary metabolites like Caerulomycin F.

Table 1: Effect of crmK Gene Deletion on Caerulomycin Production

StrainGenetic ModificationPrimary Metabolite(s)Accumulated Minor MetabolitesReference
Wild TypeNoneCaerulomycin A- nih.govrsc.org
ΔcrmK MutantDeletion of crmK geneCaerulomycin A (reduced yield)Caerulomycin F, Caerulomycin P nih.govrsc.org

Elucidation of the Caerulomycin F Biosynthetic Pathway

Identification of Biosynthetic Gene Clusters for Caerulomycins

The genetic blueprint for caerulomycin production is encoded within a dedicated biosynthetic gene cluster (BGC). scirp.org In actinomycete strains such as Actinoalloteichus cyanogriseus, this cluster, often designated as the 'cae' or 'crm' cluster, houses the genes for all the machinery required to assemble the characteristic 2,2'-bipyridine (B1663995) core and perform subsequent chemical modifications. nih.govscirp.org

Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

The core of the caerulomycin assembly line is a remarkable hybrid PKS-NRPS system. scirp.org This multi-enzyme complex combines functionalities from both polyketide and nonribosomal peptide synthesis to construct the foundational 2,2'-bipyridine skeleton. oup.com This assembly line consists of three large, modular proteins: CaeA1, CaeA2, and CaeA3. nih.govbiorxiv.org

The process is initiated by the NRPS enzyme CaeA1, which primes the assembly with picolinic acid as the starter unit, forming what will become the unmodified pyridine (B92270) ring (Ring B) of the final molecule. researchgate.netnih.gov The growing chain is then passed to the hybrid PKS-NRPS protein, CaeA2. Its PKS module extends the molecule by incorporating a two-carbon unit from malonyl-CoA. researchgate.netnih.gov Subsequently, the NRPS module of CaeA2 incorporates the amino acid L-cysteine, which provides the nitrogen atom and remaining carbons for the second, substituted pyridine ring (Ring A). nih.govresearchgate.net The final NRPS module, CaeA3, is involved in further elongation with L-leucine, an amino acid that is later removed and does not appear in the final caerulomycin structure. researchgate.netbiorxiv.org This unusual assembly process, involving NRPS-mediated C-C bond formation, highlights the novel catalytic strategies employed in nature. biorxiv.org

Enzymatic Components Involved in Caerulomycin F Assembly

The assembly of Caerulomycin F and its analogues is a cooperative effort involving numerous enzymes encoded by the biosynthetic gene cluster. Beyond the core PKS-NRPS machinery, several other proteins play critical roles, from precursor supply to final chemical tailoring.

EnzymeTypeFunction in Caerulomycin Biosynthesis
CaeA1 NRPSActivates and incorporates picolinic acid as the starter unit for the assembly line. oup.comnih.gov
CaeA2 Hybrid PKS-NRPSExtends the starter unit with malonyl-CoA and then incorporates L-cysteine to form the second pyridine ring. researchgate.netnih.gov
CaeA3 NRPSMediates the incorporation and subsequent removal of a redundant L-leucine residue. biorxiv.orgacs.org
CaeB1 FAD-dependent proteinA flavoprotein that acts in trans and is essential for the 2,2'-bipyridine ring formation, likely by oxidatively processing the L-cysteine-derived portion of the intermediate. researchgate.netnih.gov
CrmH Two-component monooxygenaseCatalyzes the formation of the oxime group found in Caerulomycin A from a primary amine intermediate. acs.org
CrmK Flavoenzyme (Alcohol Oxidase)Recycles shunt products; it can oxidize the alcohol group of Caerulomycin F back to an aldehyde, which can then re-enter the main biosynthetic pathway. rsc.orgnih.gov
CaeB6 HydroxylaseA tailoring enzyme that can introduce a hydroxyl group at the C3 position of a bipyridine intermediate. rsc.orgnih.gov
CaeG1 O-methyltransferaseA tailoring enzyme responsible for the methylation of hydroxyl groups, such as the C4-methoxy group common in many caerulomycins. rsc.orgnih.gov
CrmL AmidohydrolaseImplicated in the removal of the terminal L-leucine residue from the biosynthetic intermediate. acs.org

Precursor Incorporation and Pathway Intermediates in Caerulomycin F Biosynthesis

The structure of Caerulomycin F is built from several fundamental metabolic precursors. Isotope labeling studies have been instrumental in tracing the origin of the atoms that constitute the bipyridine framework.

Role of Picolinic Acid as a Biosynthetic Intermediate

Picolinic acid is a crucial and direct precursor for the caerulomycin scaffold. researchgate.net Labeling experiments have demonstrated its efficient incorporation into Caerulomycin A. researchgate.net Picolinic acid itself is derived from the amino acid L-lysine. researchgate.net It serves as the starter unit in the PKS-NRPS assembly line, ultimately forming the unsubstituted Ring B of the 2,2'-bipyridine core. researchgate.netnih.gov

Glycerol (B35011) as a Precursor in Pyridine Ring Formation

The substituted pyridine ring (Ring A) has a more complex origin. While the nitrogen and some carbons come from L-cysteine, and two carbons from a malonyl-CoA unit, the remaining three carbons (C-5, C-6, and the exocyclic C-7) are derived from glycerol. nih.govresearchgate.net Isotope labeling studies using [2-¹³C, 1,3-¹⁴C]glycerol showed that the ¹³C label was predominantly located at the C-6 position of Caerulomycin A. This suggests that glycerol is incorporated as an intact three-carbon unit into the structure. researchgate.netresearchgate.net

Enzymatic Tailoring and Modification in Caerulomycin F Production

The structural diversity within the caerulomycin family arises from the action of tailoring enzymes that modify a common 2,2'-bipyridine intermediate. rsc.org Caerulomycin F, which features a primary alcohol (hydroxymethyl group) at the C-6 position, is a product of these late-stage modifications.

The formation of different caerulomycins is the result of enzymatic competition and cooperation. rsc.org For instance, the enzyme CaeB6 acts as a hydroxylase, while CaeG1 is an O-methyltransferase. nih.gov Their competitive action on a common demethylated intermediate can branch the pathway, leading to different patterns of hydroxylation and methylation. rsc.org

Specifically, the pathway leading to Caerulomycin F involves the reduction of a C-6 aldehyde intermediate. An aldehyde-bearing caerulomycin has been isolated and is proposed to be a late-stage intermediate in the biosynthesis of Caerulomycin A (which has an oxime at C-6). researchgate.net This suggests a biosynthetic grid where an aldehyde intermediate can be either reduced to an alcohol (forming Caerulomycin F) or converted to an oxime (forming Caerulomycin A via the action of the monooxygenase CrmH). acs.org

Furthermore, Caerulomycin F is not necessarily an endpoint of the pathway. The flavoenzyme CrmK has been shown to be an alcohol oxidase that can convert the alcohol group of Caerulomycin F back into an aldehyde. nih.gov This aldehyde can then be processed by other enzymes, such as CrmH, to re-enter the main pathway toward Caerulomycin A. This indicates that Caerulomycin F can be part of a substrate recycling or salvage pathway, highlighting the metabolic flexibility within the producing organism. rsc.orgnih.gov

Flavoenzyme-Mediated Reactions

Flavoenzymes are critical catalysts in the caerulomycin biosynthetic pathway, facilitating key oxidative transformations. nih.gov The biosynthesis of the parent compound, Caerulomycin A, relies on several flavoenzymes, whose activities indirectly influence the formation and processing of derivatives like Caerulomycin F. nih.gov

Key flavoenzymes in the broader caerulomycin pathway include:

CamD : Involved in the formation of the picolinic acid precursor. nih.gov

CrmH : A two-component, flavin-dependent monooxygenase that catalyzes the formation of the crucial oxime group from a primary amine via an N-hydroxylamine intermediate. nih.govacs.orgcas.cn This reaction is a hallmark of the final steps in caerulomycin maturation.

CrmK : An alcohol oxidase that plays a pivotal role in substrate recycling. rsc.orgnih.gov

The enzyme CrmK is particularly relevant to Caerulomycin F. As an alcohol-containing shunt product, Caerulomycin F is a potential substrate for the oxidative action of CrmK, which functions to salvage such derivatives by converting them back into the main biosynthetic route toward Caerulomycin A. rsc.orgrsc.org CrmK is a member of the bicovalent FAD-binding flavoprotein family and its structure has been determined at 1.9 Å resolution, revealing a covalent linkage of the FAD cofactor to histidine and cysteine residues within the protein. nih.govresearchgate.net

Table 1: Key Flavoenzymes in Caerulomycin Biosynthesis
EnzymeEnzyme ClassFunctionRelevance to Caerulomycin F
CrmHTwo-component monooxygenaseCatalyzes oxime formation. acs.orgcas.cnResponsible for a key functional group in the caerulomycin scaffold.
CrmKAlcohol oxidaseRecycles alcohol shunt products back into the main biosynthetic pathway. rsc.orgnih.govActs on alcohol-containing derivatives like Caerulomycin F to salvage them. rsc.org
CamDFlavoenzymeParticipates in forming the picolinic acid precursor. nih.govEssential for the formation of the initial bipyridine core.

Substrate Recycling Mechanisms within the Biosynthetic Pathway

Substrate recycling is a rare but vital mechanism in secondary metabolism, preventing the wasteful accumulation of shunt products. In the caerulomycin pathway, this process is orchestrated by the flavoenzyme CrmK. rsc.orgnih.gov CrmK identifies and processes metabolic side-products, such as Caerulomycin F, reintegrating them into the primary pathway leading to Caerulomycin A. rsc.orgnih.gov

The mechanism involves CrmK catalyzing a two-step sequential oxidation of alcohol shunt products into their corresponding carboxylates, proceeding through an aldehyde intermediate. rsc.orgnih.gov While CrmK is not essential for the production of Caerulomycin A, its absence leads to the accumulation of these shunt products. nih.gov The enzyme demonstrates fine-tuned kinetic control, efficiently recycling primary shunt products while preventing their over-oxidation. rsc.org

Caerulomycin F is explicitly identified as one of these alcohol-containing shunt products. rsc.org Experiments using gene-disrupted mutants have shown that Caerulomycin F can be converted to Caerulomycin A, although with lower efficiency compared to other shunt intermediates. This indicates that the tailoring enzymes downstream of the recycling step may not process the derivatives of Caerulomycin F as effectively. rsc.org This recycling role highlights a sophisticated cellular strategy to maximize the yield of the primary bioactive compound. rsc.org

Post-Modification Reactions for Caerulomycin F Scaffold Diversification

The structural diversity observed within the caerulomycin family is the result of various post-PKS/NRPS modification reactions. nih.gov These tailoring enzymes act upon the common 2,2'-bipyridine scaffold to generate a range of analogs, including Caerulomycin F. Key reactions include hydroxylation, methylation, amino hydrolysis, and oxime formation. nih.govresearchgate.net

A crucial branching point in the pathway is dictated by the enzymatic competition between a hydroxylase (CaeB6) and an O-methyltransferase (CaeG1). rsc.org These enzymes compete for a common C4-O-demethylated intermediate. rsc.org

C4-O-methylation by CaeG1 directs the intermediate down the main route to produce Caerulomycin A. rsc.org

C3-hydroxylation by CaeB6 diverts the intermediate into a shunt pathway, which can then undergo further methylations by CaeG1 to produce a series of minor caerulomycin products. rsc.org

The formation of Caerulomycin F as an alcohol derivative is likely a result of such competing tailoring reactions, possibly involving a reduction or hydroxylation event that deviates from the main biosynthetic trajectory. These enzymatic competitions are a natural source of scaffold diversification within the producing organism. rsc.org

Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation

The elucidation of the caerulomycin gene cluster has opened avenues for genetic engineering and synthetic biology. These approaches aim to manipulate the biosynthetic pathway to enhance the production of specific compounds or to generate novel analogs with potentially improved properties. nih.gov

Heterologous Expression of Caerulomycin F Biosynthetic Genes

A primary strategy for pathway manipulation is the heterologous expression of the entire biosynthetic gene cluster (BGC) in a well-characterized host strain. confex.com The caerulomycin A BGC, cloned from Actinoalloteichus cyanogriseus, has been successfully expressed in a Streptomyces host, confirming its role in producing the compound. acs.org More recently, a caerulomycin A BGC was newly discovered and verified in Streptomyces tenebrarius through proteomining and LC-MS analysis. researchgate.net

Heterologous expression serves multiple purposes:

It overcomes the challenge of silent or poorly expressed BGCs in their native producers. nih.gov

It provides a clean genetic background, simplifying the analysis of gene function and pathway engineering efforts.

It facilitates the overexpression of the entire pathway, which would inherently include the production of pathway intermediates and shunt products like Caerulomycin F.

This technique is foundational for combinatorial biosynthesis, providing a robust platform in which genes can be deleted, inserted, or modified to alter the metabolic output. confex.comdntb.gov.ua

Combinatorial Biosynthesis for Novel Caerulomycin F Analogs

Combinatorial biosynthesis involves the rational modification of a biosynthetic pathway to create new chemical entities. mushroomreferences.com For the caerulomycins, this can be achieved by engineering the tailoring enzymes that decorate the 2,2'-bipyridine core. researchgate.net

Given that the competition between the hydroxylase CaeB6 and the methyltransferase CaeG1 creates a natural branch in the pathway, these enzymes are prime targets for genetic manipulation. rsc.org By inactivating or altering the expression of the genes encoding these enzymes, it is possible to redirect metabolic flux specifically toward the shunt pathways that produce minor analogs like Caerulomycin F, or to generate entirely new derivatives. For example, deleting the gene for CaeG1 could potentially increase the pool of the C3-hydroxylated intermediates, leading to an accumulation of products from that branch of the pathway. rsc.org

The feasibility of this approach is supported by work on the closely related collismycins, where insertional inactivation of pathway genes has successfully generated a dozen novel analogs. researchgate.net These strategies provide a powerful toolkit for creating libraries of Caerulomycin F-related compounds for further study.

Table 2: Genetic Engineering Strategies for Caerulomycin F and Analogs
StrategyDescriptionPotential Outcome for Caerulomycin F
Heterologous ExpressionCloning and expressing the entire BGC in a host like Streptomyces. acs.orgProvides a controllable system for producing Caerulomycin F and serves as a platform for further engineering.
Gene InactivationTargeted deletion of genes encoding tailoring enzymes (e.g., methyltransferases). rsc.orgresearchgate.netCould block the main pathway to Caerulomycin A, redirecting flux to increase the yield of Caerulomycin F.
Enzyme EngineeringModifying the substrate specificity or activity of tailoring enzymes like CaeB6 or CaeG1. rsc.orgCreation of novel analogs based on the Caerulomycin F scaffold with different hydroxylation or methylation patterns.

Biological Activities and Molecular Mechanisms of Caerulomycin F

Investigating Cytotoxic Activity of Caerulomycin F

The cytotoxic potential of Caerulomycin F and its related compounds has been evaluated against various cancer cell lines, showing promising inhibitory effects. These studies are crucial for understanding its potential application in oncology.

Caerulomycin F has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. Research involving Caerulomycin F isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus (strain WH1-2216-6) showed inhibitory effects on several leukemia, carcinoma, and adenocarcinoma cell lines. rsc.orgjcancer.org The compound's effectiveness is typically measured by its IC50 value, which represents the concentration required to inhibit 50% of cell growth. Caerulomycin F, along with its analogs Caerulomycins G-J, displayed IC50 values ranging from 0.26 to 15.7 μM across the tested cell lines. rsc.org

Cell LineCancer TypeIC50 Value (µM)Reference
HL-60Human Promyelocytic Leukemia0.26 - 15.7 rsc.org
K562Human Myelogenous Leukemia0.26 - 15.7 rsc.orgjcancer.org
KBHuman Epidermoid Carcinoma0.26 - 15.7 rsc.orgjcancer.org
A549Human Lung Adenocarcinoma0.26 - 15.7 rsc.orgjcancer.org

Structure-activity relationship (SAR) studies on caerulomycin analogs provide insight into the chemical features essential for their cytotoxic effects. The 2,2'-bipyridine (B1663995) core is a foundational element for the bioactivity of this family of compounds. researchgate.net Research on a wide array of 42 different caerulomycins has shown that specific substitutions significantly influence cytotoxicity. researchgate.net

For instance, caerulomycin glycosides have demonstrated effective selectivity against the HCT-116 human colon cancer cell line while exhibiting lower toxicity to the normal human liver cell line L-02, suggesting that the addition of a sugar moiety could be a promising strategy for developing more selective antitumor drugs. researchgate.net In contrast, a comparison between dipyrimicin A and dipyrimicin B, two other 2,2'-bipyridine analogs, revealed that subtle structural differences led to a significant disparity in activity, with dipyrimicin A showing strong cytotoxic activity while dipyrimicin B was distinctly less active. researchgate.net This highlights that the nature and position of substituents on the bipyridine skeleton are critical determinants of biological function.

Cellular Responses in Cancer Cell Lines

Antibacterial Activity of Caerulomycin F

Caerulomycin F also possesses antibacterial properties, with notable efficacy against certain types of pathogenic bacteria.

Caerulomycin F, isolated from an actinobacterium strain of Saccharothrix xinjiangensis, has been shown to have antagonistic activity against Gram-positive bacteria. researchgate.net While specific MIC values for Caerulomycin F are not detailed in all available literature, studies on its close analogs demonstrate potent activity. For example, some caerulomycin analogs exhibit strong antibacterial action against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.08 to 5.0 μg/mL. rsc.org This indicates that the caerulomycin structural scaffold is effective against significant Gram-positive pathogens.

The precise molecular mechanism of antibacterial action for Caerulomycin F has not been fully elucidated. However, based on studies of related 2,2'-bipyridine alkaloids, several mechanisms can be proposed. Alkaloids can exert their antibacterial effects through various means, including the inhibition of nucleic acid and protein synthesis, disruption of the cell wall, and alteration of cell membrane permeability. nih.govresearchgate.net

For 2,2'-bipyridine derivatives specifically, a key mechanism involves the disruption of bacterial bioenergetics. These compounds have been found to depolarize the cell membrane and promote the accumulation of intracellular reactive oxygen species (ROS). frontiersin.org The generation of ROS can lead to oxidative stress, damaging vital cellular components like proteins and DNA, ultimately resulting in bacterial cell death. researchgate.netfrontiersin.org

Efficacy Against Gram-Positive Pathogenic Bacteria

Antifungal Activity of Caerulomycin F Analogs

In addition to its other biological effects, the caerulomycin class of compounds exhibits significant antifungal activity. The strain Saccharothrix xinjiangensis, which produces Caerulomycin F, shows strong inhibitory action against both yeasts and filamentous fungi. researchgate.net

Detailed studies on Caerulomycin A, a closely related analog, have quantified this activity against several pathogenic Candida species. Caerulomycin A was found to be potent, with MIC values ranging from 0.39 to 1.56 μg/mL. researchgate.netscirp.orgscirp.org Notably, it demonstrated effectiveness against fluconazole-resistant strains of Candida glabrata and Candida krusei, with MIC values comparable to the standard antifungal drug Amphotericin B. scirp.orgscirp.org This suggests that caerulomycin analogs could be valuable leads for developing new antifungal agents to combat drug-resistant infections.

Fungal StrainCompoundMIC (µg/mL)Reference
Candida albicansCaerulomycin A0.78 - 1.56 researchgate.netscirp.orgscirp.org
Candida albicans CO9Caerulomycin A0.78 - 1.56 scirp.org
Candida glabrata HO5 (Fluconazole-Resistant)Caerulomycin A0.39 - 0.78 scirp.org
Candida krusei GO3 (Fluconazole-Resistant)Caerulomycin A0.78 - 1.56 scirp.org

Immunomodulatory Properties of Caerulomycin F Analogs

Analogs of Caerulomycin F, particularly Caerulomycin A, have demonstrated significant immunomodulatory effects, positioning them as potential agents for conditions where immune suppression is desirable. google.complos.org These compounds have been shown to influence a range of immune cells and their functions.

Influence on Immune Cell Proliferation and Function

Research has extensively documented the inhibitory effects of Caerulomycin A on the proliferation and function of various immune cells. This immunosuppressive activity is particularly targeted against T-lymphocytes and B-lymphocytes. google.complos.org

Specifically, Caerulomycin A has been found to suppress the proliferation of:

CD4+ and CD8+ T cells : These cells are crucial for cell-mediated immunity, and their inhibition is a key aspect of immunosuppression. google.com

B cells : By affecting B cells, caerulomycin analogs can modulate antibody production. google.com

Th1 and Th2 cells : These subsets of helper T cells have distinct roles in the immune response, and Caerulomycin A has been shown to suppress both, indicating a broad-spectrum immunomodulatory effect. researchgate.net

Furthermore, Caerulomycin A has been observed to inhibit the mixed lymphocyte reaction (MLR), a standard in vitro measure of T cell proliferation and a predictor of transplant rejection. google.com Interestingly, the immunosuppressive effect on T-cell proliferation appears to be reversible upon withdrawal of the compound. nih.govbidd.group While Caerulomycin A significantly impacts lymphocytes, its effect on macrophage function has been reported to be less pronounced. plos.orgresearchgate.net

Cell TypeEffect of Caerulomycin AReference
CD4+ T cells Inhibition of proliferation and function google.com
CD8+ T cells Inhibition of proliferation google.com
B cells Inhibition of function google.com
Th1 cells Suppression researchgate.net
Th2 cells Suppression researchgate.net
Macrophages No significant change in function plos.orgresearchgate.net

Signal Transduction Pathway Modulation

The immunomodulatory effects of caerulomycin analogs are underpinned by their ability to modulate key signal transduction pathways within immune cells.

One of the primary mechanisms identified for Caerulomycin A is the regulation of co-stimulatory molecule expression. It has been shown to downregulate the expression of the activation marker CD28 and upregulate the expression of the inhibitory marker CTLA-4 on T cells. google.com This shift in the balance of co-stimulatory signals leads to a dampened T cell response.

Furthermore, Caerulomycin A has been found to stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in regulating cell growth, proliferation, and differentiation. nih.gov Specifically, an increase in the phosphorylation of JNK and p38 MAPKs has been observed following treatment with Caerulomycin A. nih.gov

Another significant pathway affected is the TGF-β-Smad3 signaling pathway. Caerulomycin A has been shown to augment this pathway, which is crucial for the generation of regulatory T cells (Tregs), a specialized subset of T cells that act to suppress the immune response. nih.gov Concurrently, it suppresses the IFN-γ-STAT1 signaling pathway. nih.gov

Impact on Cytokine Production and Immune Response

Consistent with their immunosuppressive properties, caerulomycin analogs influence the production of various cytokines, the signaling molecules of the immune system.

Studies on Caerulomycin A have demonstrated a significant reduction in the secretion of pro-inflammatory cytokines, including:

Interferon-gamma (IFN-γ) : A key cytokine produced by Th1 cells. plos.orgnih.gov Its suppression is consistent with the inhibition of Th1 cell-mediated immunity.

Interleukin-4 (IL-4) : A signature cytokine of Th2 cells. google.com

Interleukin-17 (IL-17) : The primary cytokine produced by Th17 cells, which are implicated in autoimmune diseases. nih.gov

Conversely, Caerulomycin A has been reported to inhibit the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) . plos.orgcore.ac.uk However, it does not appear to affect the release of Transforming Growth Factor-beta (TGF-β) , another key regulatory cytokine. nih.govcore.ac.uk The suppression of both pro-inflammatory and some anti-inflammatory cytokines highlights the complex nature of the immunomodulation exerted by these compounds.

CytokineEffect of Caerulomycin AReference
IFN-γ Decreased secretion plos.orgnih.gov
IL-4 Decreased secretion google.com
IL-17 Decreased secretion nih.gov
IL-10 Decreased secretion plos.orgcore.ac.uk
TGF-β No significant change nih.govcore.ac.uk

Proposed Molecular Targets and Pathways for Caerulomycin F Bioactivity

The diverse biological activities of Caerulomycin F and its analogs stem from their interactions with various cellular components and their ability to modulate enzymatic activities.

Interaction with Cellular Components

A key proposed mechanism for the immunosuppressive action of Caerulomycin A is its ability to chelate iron, thereby depleting intracellular iron levels. nih.gov Rapidly proliferating cells, such as activated lymphocytes, have a high requirement for iron, making them particularly susceptible to iron depletion. nih.gov Caerulomycin A has been shown to reduce iron uptake and increase its release from cells. nih.gov

This iron-chelating property is believed to be central to many of its downstream effects. Additionally, Caerulomycin A has been identified as a multi-target antitumor agent that can interact with both tubulin and DNA topoisomerase I, though these activities have been primarily studied in the context of cancer cells. nih.gov

Enzymatic Inhibition and Activation by Caerulomycin F and its Analogs

The depletion of intracellular iron by caerulomycin analogs has a direct impact on iron-dependent enzymes. One of the most significant targets is ribonucleotide reductase (RNR) , an enzyme essential for DNA synthesis and cell proliferation. nih.gov By inhibiting RNR, Caerulomycin A causes cell cycle arrest, primarily in the S phase. nih.gov

Caerulomycin A has also been shown to inhibit the activity of DNA topoisomerase I (Topo-1) in a dose-dependent manner. nih.gov This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.

In terms of enzyme activation, as mentioned earlier, Caerulomycin A stimulates the phosphorylation and thereby the activity of JNK and p38 MAPKs . nih.gov

The inhibition of these key enzymes involved in cell proliferation and function provides a molecular basis for the observed immunosuppressive and antiproliferative effects of caerulomycin analogs.

Derivatives, Analogs, and Structure Activity Relationship Studies of Caerulomycin F

Natural Occurrence and Isolation of Caerulomycin F Derivatives

Caerulomycin F and a series of its natural derivatives, namely Caerulomycins G, H, I, and J, along with the phenylpyridine analog Caerulomycin K, have been isolated from the marine-derived actinomycete, Actinoalloteichus cyanogriseus WH1-2216-6. mdpi.comacs.org This bacterium was originally collected from a marine sediment sample in Weihai, China. mdpi.com Fermentation of this strain, particularly mutant versions optimized for enhanced production, has been a primary method for obtaining these compounds. sioc-journal.cn

The general isolation process involves large-scale fermentation of the actinomycete on a suitable medium, such as a solid medium composed of corn pellets and a liquid actinomycetes medium. sioc-journal.cn Following cultivation, the fermented culture is extracted with an organic solvent like methanol (B129727) or ethyl acetate. researchgate.netnih.gov The crude extract then undergoes a series of chromatographic purification steps, often involving silica (B1680970) gel, Sephadex, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure caerulomycin derivatives. sioc-journal.cn Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are used to elucidate the structures of the isolated compounds. acs.orgsioc-journal.cn

The structures of Caerulomycin F and its naturally occurring derivatives G-K are presented below. They primarily differ in the substitution pattern at the C-3, C-4, and C-6 positions of the 2,2'-bipyridine (B1663995) scaffold.

CompoundR1R2R3
Caerulomycin F HOCH3CH=NOH
Caerulomycin G HOHCH=NOH
Caerulomycin H OCH3OCH3CH2OH
Caerulomycin I HOCH3CONH2
Caerulomycin J HOCH3CN
Caerulomycin K -PhenylpyridineCH=NOH

Synthetic Derivatization of Caerulomycin F and its Core Scaffold

While direct synthetic derivatization of Caerulomycin F is not extensively documented, significant progress has been made in the synthesis of its core 2,2'-bipyridine structure and closely related analogs. These synthetic strategies are crucial for creating novel derivatives with potentially enhanced biological activities.

Methodologies for constructing the caerulomycin scaffold often rely on modern cross-coupling reactions. acs.orgmdpi.com For instance, the synthesis of Caerulomycin A and E has been achieved using ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts, which allows for the efficient formation of the 2,2'-bipyridine linkage. acs.org Another established approach involves the metalation of substituted pyridines, such as 3,4-dimethoxypyridine, followed by cross-coupling to build the bipyridine core, a method used in the first synthesis of Caerulomycin C. acs.org

A notable example of derivatization of a close analog is the synthesis of cyanogriside K from Caerulomycin H. sioc-journal.cn Caerulomycin H, which shares the same 3,4-dimethoxy substitution pattern as some analogs but differs at the C-6 position, was used as a starting material. The synthesis involved a six-step process:

Deoximation: Removal of the oxime group.

Rhamnosylation: Glycosylation with a rhamnose sugar moiety.

Oximation: Re-introduction of the oxime group.

Deacetylation: Removal of protecting groups from the sugar.

This multi-step conversion highlights a viable pathway for modifying the C-6 position and for introducing glycosidic moieties, which can significantly alter the compound's solubility and biological activity. sioc-journal.cn These strategies demonstrate the chemical tractability of the caerulomycin scaffold for generating diverse analogs.

Systematic Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are essential for understanding how specific structural features of the caerulomycin molecule contribute to its biological effects. By comparing the activities of various natural and synthetic derivatives, researchers can identify the key pharmacophoric elements.

The anticancer activity of Caerulomycins F-J has been evaluated against several human cancer cell lines, revealing important SAR insights. The half-maximal inhibitory concentration (IC₅₀) values demonstrate that minor structural changes can lead to significant differences in potency.

The data shows that Caerulomycin F, with its 4-methoxy group and 6-aldoxime, possesses potent cytotoxicity against the HL-60 and K562 cell lines. acs.org Its derivative, Caerulomycin G, which has a hydroxyl group at C-4 instead of a methoxy (B1213986) group, generally shows reduced activity, suggesting that the 4-OCH₃ group is favorable for cytotoxicity. acs.org

Modifications at the C-6 position also have a profound impact. Caerulomycin I (C-6 amide) and Caerulomycin J (C-6 nitrile) retain considerable activity, with Caerulomycin J being particularly potent against the K562 cell line (IC₅₀ = 0.26 μM). acs.org This indicates that various electron-withdrawing groups at this position are tolerated and can even enhance activity against specific cell lines. In contrast, Caerulomycin H, which has a hydroxymethyl group (-CH₂OH) at C-6, is significantly less active, implying that an oxidized functional group at C-6 is critical for potent anticancer effects.

Further derivatization, such as the glycosylation of Caerulomycin H to form cyanogriside K, was shown to restore and enhance antiproliferative activity against a different panel of tumor cells, demonstrating the therapeutic potential of glycosylated analogs. sioc-journal.cn

Interactive Table: Cytotoxicity of Caerulomycin Derivatives (IC₅₀ in μM) acs.orgsioc-journal.cn Data from multiple sources against different cell lines.

Based on the available SAR data, several key pharmacophoric features for the anticancer activity of the Caerulomycin F family can be elucidated:

The 2,2'-Bipyridine Core: This planar, aromatic system is the fundamental scaffold essential for activity. It acts as a chelating agent for metal ions, which can be a mechanism for its biological effects, and provides a rigid framework for the precise orientation of functional groups. researchgate.netresearchgate.net

Substitution at C-4: A methoxy group at the C-4 position (as seen in Caerulomycins F, I, and J) generally confers greater potency than a hydroxyl group (as in Caerulomycin G). This suggests that this substituent may influence the molecule's electronic properties or its binding affinity to biological targets.

The C-6 Functional Group: The nature of the substituent at the C-6 position is a major determinant of cytotoxic potency. An oxidized, electron-withdrawing group such as an aldoxime (-CH=NOH), nitrile (-CN), or amide (-CONH₂) is crucial for high activity. acs.org Reduction of this position to an alcohol (-CH₂OH), as in Caerulomycin H, leads to a dramatic loss of potency. This highlights the C-6 position as a critical site for interaction with molecular targets.

Future Directions and Research Gaps in Caerulomycin F Research

Advancements in Biosynthetic Pathway Engineering for Novel Caerulomycin F Variants

The genetic blueprint for caerulomycin biosynthesis offers a fertile ground for generating novel, structurally diverse, and potentially more potent analogs of Caerulomycin F. The core of this pathway is an unusual hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line. scirp.orgoup.com This molecular machinery is responsible for constructing the foundational 2,2'-bipyridine (B1663995) skeleton from picolinic acid, malonyl-CoA, and L-cysteine precursors. biorxiv.orgresearchgate.net

Future research should focus on the targeted manipulation of this assembly line to produce new Caerulomycin F variants. Key enzymatic players in the pathway, such as the modular proteins CaeA1, CaeA2, and CaeA3, are prime targets for engineering. biorxiv.orgresearchgate.net By altering the substrate specificity of the adenylation (A) and acyltransferase (AT) domains within these enzymes, researchers could potentially incorporate different starter or extender units, leading to a variety of novel bipyridine cores.

Further diversification can be achieved by engineering the post-PKS/NRPS tailoring enzymes. For instance, the flavoenzyme CrmK plays a crucial role in the biosynthesis of Caerulomycin A by recycling shunt products back into the main pathway. rsc.orgrsc.org The deletion of the crmK gene leads to the accumulation of alcohol-containing derivatives like CRM P and CRM F. rsc.org Engineering or knocking out the homologous enzymes in a Caerulomycin F-producing strain could similarly yield novel hydroxylated variants. Another strategy, termed "cofactor engineering," involves enhancing the intracellular supply of cofactors like flavin adenine (B156593) dinucleotide (FAD) required by essential flavoenzymes in the pathway, which could drive metabolic flux towards higher yields or different derivatives. nih.gov

Table 1: Key Biosynthetic Enzymes and Engineering Potential for Caerulomycin F Variants

Enzyme/ProteinFunction in BiosynthesisPotential Engineering Strategy for Novel Variants
CaeA1/ColA1 NRPS loading module for picolinyl starter unit. oup.combiorxiv.orgModify A-domain to accept alternative starter units, creating analogs with different pyridine (B92270) ring A substituents.
CaeA2/ColA2 Hybrid PKS/NRPS for malonyl-CoA and L-Cys incorporation. oup.comresearchgate.netAlter AT-domain specificity to incorporate different extender units; modify the Cy domain to influence cyclization. oup.com
CrmK Flavoenzyme that recycles alcohol shunt products. rsc.orgrsc.orgInactivation or mutation to accumulate novel hydroxylated or shunt product derivatives of Caerulomycin F.
CrmH Two-component monooxygenase responsible for oxime formation. acs.orgnih.govModify or swap the enzyme to introduce alternative functional groups at the C6 position.
Methyltransferases Catalyze methylation at various positions on the bipyridine core.Inactivation to produce demethylated analogs; directed evolution to alter regioselectivity.

High-Throughput Screening and Mechanistic Studies for Undiscovered Bioactivities

While the caerulomycin family is known for broad bioactivities including antifungal, antibacterial, immunosuppressive, and anticancer effects, the specific biological profile of Caerulomycin F is less defined. scirp.orgbiomedres.us A systematic exploration of its therapeutic potential through high-throughput screening (HTS) is a critical future direction. mdpi.com Modern HTS assays allow for the rapid evaluation of a compound against vast libraries of cellular and molecular targets. frontiersin.org

Future screening campaigns for Caerulomycin F and its novel engineered variants should target a wide array of disease models. This includes panels of multidrug-resistant bacterial and fungal pathogens, as well as diverse human cancer cell lines such as those for hepatocellular carcinoma (HepG2), melanoma (A2058), and colon cancer (HT29). frontiersin.org

Mechanistic studies are paramount to understanding how Caerulomycin F exerts its effects and to guide the development of improved analogs. For example, Caerulomycin A is known to exert its potent immunosuppressive effects by depleting cellular iron, which in turn inhibits ribonucleotide reductase and arrests T-cells in the G1 phase of the cell cycle. plos.orgnih.gov It is crucial to investigate whether Caerulomycin F shares this iron-chelating mechanism or possesses a distinct mode of action. Detailed studies could reveal unique interactions with cellular signaling pathways, such as the MAPK pathway, or specific enzyme inhibition profiles that differ from other caerulomycins. nih.govresearchgate.net

Table 2: Potential Screening Targets and Mechanistic Assays for Caerulomycin F

Target AreaScreening MethodPotential Mechanistic Study
Anticancer High-throughput screening against a panel of human cancer cell lines (e.g., NCI-60). frontiersin.orgCell cycle analysis (flow cytometry), apoptosis assays (TUNEL), and western blotting for key signaling proteins (e.g., AKT, MAPKs). plos.orgnih.govresearchgate.net
Antimicrobial Minimum Inhibitory Concentration (MIC) determination against pathogenic bacteria and fungi. biomedres.usresearchgate.netAnalysis of cell wall/membrane integrity, DNA synthesis inhibition assays, and screening for inhibition of key metabolic enzymes.
Immunosuppression Mixed lymphocyte reaction (MLR) assays, T-cell proliferation assays. plos.orgcore.ac.ukIron chelation assays, analysis of transferrin receptor expression, and measurement of cytokine secretion (e.g., IFN-γ). plos.orgnih.gov
Antiviral Plaque reduction assays against a panel of viruses.Investigation of viral entry or replication enzyme inhibition.

Development of Advanced Synthetic Routes for Complex Caerulomycin F Analogs

While biosynthetic engineering offers one avenue to novel analogs, chemical synthesis provides unparalleled control for creating complex derivatives that may be inaccessible through biological methods. The total synthesis of various caerulomycins, including B, C, E, and K, has been achieved, often relying on metalation and cross-coupling reactions to construct the core 2,2'-bipyridine structure. acs.orgnih.govacs.orgrsc.org

A key future direction is the development of more efficient and flexible synthetic strategies that allow for the late-stage diversification of the Caerulomycin F scaffold. Recent advancements in C-H activation and functionalization offer a powerful toolkit for this purpose. researchgate.net For instance, the first total synthesis of Caerulomycin K was accomplished in just three steps by leveraging modern C-H activation of the pyridine ring, avoiding the need for pre-functionalized building blocks. rsc.orgresearchgate.net

Applying these advanced methods to a Caerulomycin F core would enable the precise installation of a wide variety of functional groups at multiple positions, creating a library of analogs for structure-activity relationship (SAR) studies. Developing synthetic routes that can tolerate a broad range of functional groups will be essential for exploring how modifications to the bipyridine rings impact bioactivity. acs.orgresearchgate.net This will accelerate the discovery of derivatives with enhanced potency, selectivity, or improved pharmacological properties.

Table 3: Synthetic Methodologies for Generating Caerulomycin F Analogs

Synthetic StrategyDescriptionApplication for Caerulomycin F Analogs
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki, Stille, or Negishi coupling to form the C-C bond between the two pyridine rings. nih.govacs.orgA robust method for constructing the core bipyridine skeleton from functionalized pyridine precursors.
Directed Ortho-Metalation (DoM) Using a directing group to deprotonate a specific C-H bond on the pyridine ring, followed by quenching with an electrophile. acs.orgnih.govAllows for regioselective functionalization of the pyridine rings to introduce new substituents.
Transition Metal-Catalyzed C-H Activation Direct functionalization of C-H bonds without pre-activation, offering high step economy. rsc.orgresearchgate.netEnables rapid, late-stage diversification of a common Caerulomycin F intermediate to build analog libraries.
Halogen-Lithium Exchange Conversion of a halogenated pyridine to a reactive organolithium species for subsequent reaction. nih.govresearchgate.netA classic and effective method for creating a nucleophilic site on the pyridine ring for coupling reactions.

Q & A

Q. What are the primary biosynthetic pathways involved in the production of Caerulomycin F in microbial strains?

Methodological Answer: Caerulomycin F biosynthesis is likely mediated by gene clusters homologous to those identified in related compounds like Caerulomycin A. Researchers can employ combinatorial genome mining strategies (e.g., antiSMASH analysis) to identify biosynthetic gene clusters (BGCs) in microbial strains such as Actinoalloteichus spp. Key enzymes include tailoring amidohydrolases (e.g., CrmH) and flavoenzymes (e.g., CrmK), which catalyze oxidation and substrate recycling steps. Experimental validation involves heterologous expression of candidate BGCs in model hosts (e.g., Streptomyces coelicolor) followed by LC-MS profiling to detect intermediates .

Q. How can researchers structurally characterize Caerulomycin F using spectroscopic methods?

Methodological Answer: Structural elucidation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 2D experiments (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing bipyridine cores and oxime functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula determination and fragmentation patterns to confirm substituents.
  • X-ray Crystallography: For absolute configuration analysis, if crystalline derivatives are obtainable.
    Cross-referencing with synthetic analogs (e.g., Caerulomycin K) aids in resolving ambiguities .

Q. What are the known biological activities of Caerulomycin F, and how are these assessed in vitro?

Methodological Answer: Caerulomycin F exhibits immunomodulatory and antimicrobial activities. Standard assays include:

  • Antifungal Testing: Broth microdilution assays against Candida albicans to determine minimum inhibitory concentrations (MICs).
  • Immunomodulation: ELISA-based quantification of TGF-β and IFN-γ levels in T-cell co-cultures to assess regulatory T-cell (Treg) expansion.

Advanced Research Questions

Q. How can contradictions in bioactivity data between Caerulomycin F and its analogs be resolved through experimental design?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:

  • Standardized Protocols: Replicate assays across multiple labs using identical cell lines (e.g., Jurkat T-cells) and compound batches purified via preparative HPLC (>95% purity).
  • Mechanistic Studies: RNA-seq profiling of treated cells to identify differentially expressed pathways (e.g., TGF-β/Smad3 vs. IFN-γ/STAT1), clarifying conflicting immunomodulatory reports.

Q. What strategies are effective for optimizing the total synthesis of Caerulomycin F with high enantiomeric purity?

Methodological Answer: Key synthetic approaches adapted from Caerulomycin K synthesis include:

  • C–H Functionalization: Minisci-type radical reactions for selective pyridine alkylation, using Fe(II)/H2O2 as catalysts.
  • Asymmetric Catalysis: Chiral ligands (e.g., PyBOX) in Pd-catalyzed cross-couplings to install stereocenters.
  • Oxime Formation: Late-stage oxidation of primary amines using flavin-dependent monooxygenases (e.g., CrmH) or chemical reagents (e.g., NaNO2/HCl).
    Yield optimization requires DOE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading .

Q. What methodologies are used to investigate the immunomodulatory mechanisms of Caerulomycin F in mammalian cells?

Methodological Answer: Mechanistic studies involve:

  • Flow Cytometry: Staining for Treg markers (CD4+CD25+FoxP3+) in splenocytes treated with Caerulomycin F.
  • CRISPR Knockouts: Generating Smad3−/− or STAT1−/− cell lines to validate signaling pathway dependencies.
  • Metabolomics: LC-MS-based profiling of oxime-modified metabolites to trace biosynthetic intermediates influencing immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caerulomycin F
Reactant of Route 2
Reactant of Route 2
Caerulomycin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.